3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one is a complex organic compound belonging to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that combines an indeno framework with a pyrazole moiety and a thiophene ring, contributing to its potential bioactivity.
The synthesis and characterization of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one have been documented in various scientific literature, highlighting its relevance in the field of organic chemistry and pharmacology. Research indicates that derivatives of pyrazoles, including this compound, exhibit significant pharmacological properties, making them subjects of interest for drug development.
This compound can be classified as:
The synthesis of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one typically involves multiple steps, including the formation of the indeno framework and subsequent incorporation of the pyrazole and thiophene components. Common methods include:
In one reported synthesis route, the reaction involves condensing appropriate aldehydes with hydrazine derivatives in the presence of a suitable catalyst under reflux conditions. The yield and purity of the product can be optimized by adjusting reaction parameters such as temperature, time, and solvent.
The molecular structure of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one can be described as follows:
Crystallographic studies using X-ray diffraction techniques provide detailed insights into bond lengths, angles, and the spatial arrangement of atoms within the molecule. Such data are crucial for understanding reactivity and interaction with biological systems.
3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one participates in various chemical reactions typical for pyrazole derivatives:
The reactivity can be influenced by substituents on the thiophene or indeno rings, affecting reaction pathways and yields. Detailed mechanistic studies are often conducted using spectroscopic methods to elucidate pathways.
The mechanism by which 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one exerts its biological effects is often linked to its ability to interact with specific molecular targets:
Quantitative structure-activity relationship (QSAR) studies have been employed to correlate structural features with biological activity, providing insights into how modifications can enhance efficacy or reduce toxicity.
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize these properties thoroughly.
3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one has potential applications in:
Research continues to explore these applications further, emphasizing the compound's versatility in scientific research and industry.
Pyrazole-thiophene hybrids represent privileged pharmacophores in contemporary medicinal chemistry due to their multifaceted biological activities and proven therapeutic utility. Thiophene ranks as the 4th most prevalent sulfur-containing heterocycle in United States Food and Drug Administration-approved small molecules, with seven drugs receiving approval in the past decade [2]. This scaffold’s significance stems from its role as a bioisostere for monosubstituted phenyl rings, enhancing metabolic stability, binding affinity, and pharmacokinetic properties [2] [4]. The pyrazole component contributes complementary bioactivity, evidenced by its presence in diverse therapeutic agents including celecoxib (anti-inflammatory), rimonabant (anti-obesity), and CDPPB (antipsychotic) [3] [5]. Molecular hybridization of these moieties capitalizes on synergistic effects, enabling enhanced target engagement through dual electronic and steric complementarity. Computational analyses confirm that the sulfur atom in thiophene participates in additional hydrogen bonding and hydrophobic interactions with biological targets, while pyrazole nitrogen atoms facilitate coordination with metal ions in enzymatic active sites [2] [4].
Indeno-pyrazole derivatives constitute a structurally distinctive subclass characterized by their fused tricyclic framework that imposes conformational rigidity and planar topology. 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one (CAS: 34708-90-2) exemplifies this architecture, featuring an indeno[3,2-C]pyrazole core annulated to a thiophene ring at position 3 . The molecular formula (C₁₄H₈N₂OS) and weight (252.29 g/mol) reflect substantial aromatic character, while crystallographic studies reveal bond length alterations indicative of electron delocalization across the fused system . This planar configuration facilitates intercalation with biological macromolecules, particularly kinases and DNA, explaining observed anticancer and anti-inflammatory activities [4]. The electron-deficient pyrazol-4-one segment enables nucleophilic attack, while the thienyl group provides an electron-rich domain for electrophilic substitution – a duality leveraged in structure-activity optimization [7] [9]. Indeno-pyrazoles demonstrate enhanced metabolic stability compared to non-fused analogs due to restricted rotation minimizing cytochrome P450 accessibility [3].
Table 1: Structural Descriptors of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one
Property | Value/Description |
---|---|
IUPAC Name | 3-(thiophen-2-yl)-2H-indeno[1,2-c]pyrazol-4-one |
Molecular Formula | C₁₄H₈N₂OS |
Molecular Weight | 252.29 g/mol |
Melting Point | 248–250 °C |
Solubility Profile | Soluble in ethanol, dimethylformamide; insoluble in water |
Planarity Index | Near-planar fused tricyclic system |
Tautomeric Forms | Lactam-lactim equilibrium possible |
Thiophene’s medicinal legacy originated with Viktor Meyer’s 1882 isolation from benzene impurities, with nomenclature derived from Greek theion (sulfur) and phaino (shining) [2] [9]. Early 20th-century applications focused on dye intermediates until the 1960s when suprofen and tiaprofenic acid established thiophene as a viable phenyl bioisostere in nonsteroidal anti-inflammatory drugs [2]. The Gewald reaction (1965) enabled efficient 2-aminothiophene synthesis, accelerating structure-activity explorations [9]. Landmark developments include ticlopidine’s introduction (1978) as a thienopyridine antiplatelet agent and sertaconazole’s approval (1992) as a thiophene-containing antifungal [2] [4]. Contemporary drug design exploits thiophene’s electronic modulation capacity, evidenced by kinase inhibitors like OSI-930 targeting c-Kit and KDR receptors [4] [7]. The integration of thiophene with pyrazole systems represents a strategic evolution toward multitargeted hybrids, with 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one embodying this advanced design paradigm [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1